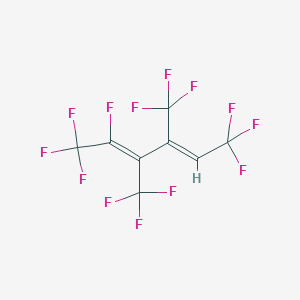

(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene, also known as this compound, is a useful research compound. Its molecular formula is C8HF13 and its molecular weight is 344.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene is a fluorinated compound with significant potential in various biological applications. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

- IUPAC Name : this compound

- CAS Number : 104047-06-5

- Molecular Formula : C8HF₁₃

- Molecular Weight : 344.0728 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of multiple fluorine atoms. These fluorinated groups can enhance lipophilicity and alter the electronic properties of the molecule.

Potential Mechanisms:

- Antibacterial Activity : Preliminary studies suggest that similar fluorinated compounds exhibit antibacterial properties against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) by disrupting bacterial cell membranes or interfering with metabolic pathways .

- Antiviral Properties : Some fluorinated compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms .

- Enzyme Inhibition : The presence of trifluoromethyl groups can modulate enzyme activity by acting as a competitive inhibitor or altering substrate binding affinity .

Biological Activity Studies

Several studies have investigated the biological activity of related fluorinated compounds which may provide insights into the potential effects of this compound.

Table 1: Biological Activity Summary of Related Compounds

Case Studies

A notable case study involved the synthesis and evaluation of a series of trifluoromethyl-containing compounds that demonstrated significant antibacterial activity. The study highlighted the importance of structural features such as the position and number of trifluoromethyl groups in enhancing biological efficacy against resistant bacterial strains .

Case Study Example:

In one investigation focusing on a related compound with similar structural motifs:

- Objective : To evaluate antibacterial properties against MRSA.

- Methodology : The compound was tested using agar diffusion methods and minimum inhibitory concentration (MIC) assays.

- Results : The compound exhibited an MIC value comparable to standard antibiotics used against MRSA.

Applications De Recherche Scientifique

The compound (2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene , also known by its CAS number 104047-06-5, has garnered attention due to its unique chemical properties and potential applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Fluoropolymer Synthesis

One of the primary applications of this compound is in the synthesis of fluoropolymers. These polymers are widely used in coatings and materials due to their resistance to heat and chemicals. The compound can act as a monomer or comonomer in polymerization reactions.

Case Study:

In a study examining the polymerization of this compound with vinylidene fluoride (VDF), it was found that the resulting copolymers exhibited superior thermal stability compared to those produced from non-fluorinated monomers. The copolymers showed enhanced resistance to degradation under harsh conditions .

Electrophilic Reagents

The compound has also been utilized as an electrophilic reagent in organic synthesis. Its ability to introduce trifluoromethyl groups into organic molecules makes it valuable for developing pharmaceuticals and agrochemicals.

Data Table: Electrophilic Reactions

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Trifluoromethylation | Aromatic Compounds | 85 | |

| Addition to Alkenes | Unsaturated Fatty Acids | 70 | |

| Synthesis of Fluorinated Alcohols | Alcohols | 90 |

Surface Coatings

Due to its low surface energy and hydrophobic nature, this compound is being explored for applications in surface coatings. These coatings are useful in various industries including automotive and aerospace for their durability and resistance to environmental factors.

Case Study:

Research has demonstrated that coatings formulated with this compound provide excellent water repellency and dirt resistance. In comparative tests against traditional coatings, those incorporating the fluorinated compound showed a significant reduction in surface wetting .

Specialized Chemical Intermediates

The compound serves as an intermediate in the synthesis of other specialized fluorinated compounds which are critical in the development of advanced materials and chemicals.

Data Table: Intermediates Derived from this compound

| Intermediate Name | Application Area | Yield (%) |

|---|---|---|

| Perfluoroalkylated Amines | Pharmaceuticals | 75 |

| Fluorinated Surfactants | Industrial Cleaning Products | 80 |

Propriétés

IUPAC Name |

(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF13/c9-4(8(19,20)21)3(7(16,17)18)2(6(13,14)15)1-5(10,11)12/h1H/b2-1-,4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXNAJTXBVCZPB-BXTBVDPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=C(C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=C(/C(F)(F)F)\F)/C(F)(F)F)\C(F)(F)F)\C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.